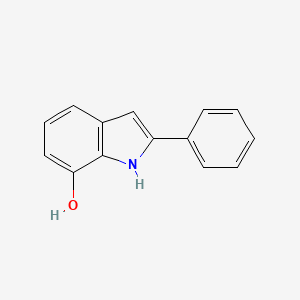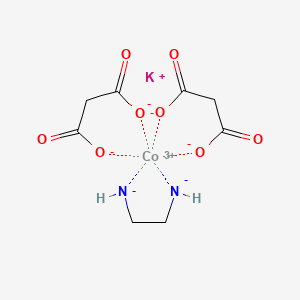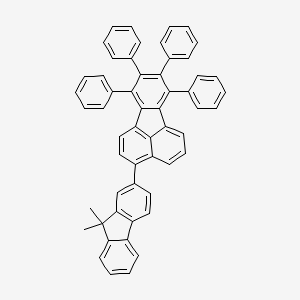
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group and four phenyl groups, making it a highly conjugated system with interesting electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 9,9-dimethyl-9H-fluorene with a halogenated fluoranthene precursor in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced fluoranthene derivatives
Substitution: Halogenated fluoranthene derivatives
Wissenschaftliche Forschungsanwendungen
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical and biological processes. The pathways involved may include electron transfer and energy transfer mechanisms, which are crucial for its applications in organic electronics and fluorescence imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid pinacol ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and fluorescence-based applications. Its structural complexity also allows for a wide range of chemical modifications, enabling the exploration of diverse functional derivatives.
Eigenschaften
CAS-Nummer |
653591-68-5 |
|---|---|
Molekularformel |
C55H38 |
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
3-(9,9-dimethylfluoren-2-yl)-7,8,9,10-tetraphenylfluoranthene |
InChI |
InChI=1S/C55H38/c1-55(2)46-29-16-15-26-41(46)42-31-30-39(34-47(42)55)40-32-33-45-52-43(40)27-17-28-44(52)53-50(37-22-11-5-12-23-37)48(35-18-7-3-8-19-35)49(36-20-9-4-10-21-36)51(54(45)53)38-24-13-6-14-25-38/h3-34H,1-2H3 |
InChI-Schlüssel |
VAIGOJMEPOSKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=C(C(=C(C(=C67)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


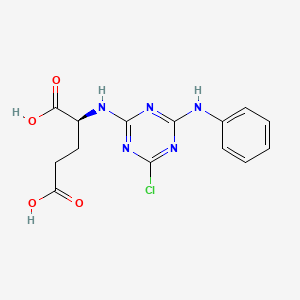


![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
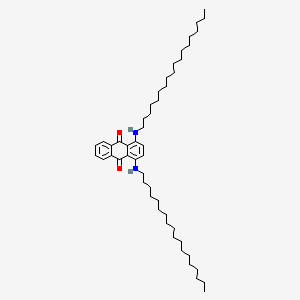
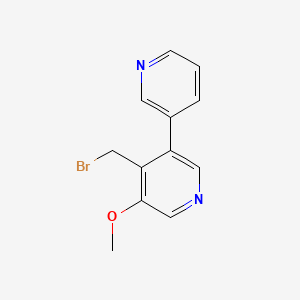
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
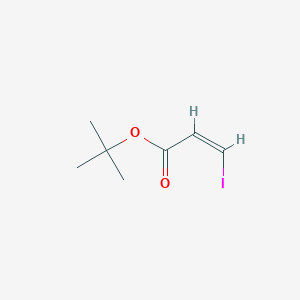
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)


